molecular formula C17H21N3O2S2 B2516497 2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034519-42-9

2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2516497
CAS No.: 2034519-42-9
M. Wt: 363.49
InChI Key: DKEUEHLULHBFSV-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound featuring a 1,2,4-oxadiazole heterocycle, a thian (thiane) group, and a benzylsulfanyl acetamide chain. This specific molecular architecture, which integrates multiple pharmacologically relevant motifs, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds containing 1,2,4-oxadiazole and sulfanyl chains are frequently investigated for their potential as kinase inhibitors or as agonists for specific receptors . The inclusion of the thian group may influence the compound's stereochemistry and overall pharmacokinetic profile. Researchers can utilize this chemical as a key intermediate or a building block for the synthesis of more complex molecules, or as a lead compound for the development of new therapeutic agents targeting hyperproliferative diseases or other conditions. Its mechanism of action would be highly context-dependent and requires further experimental validation to define its specific biomolecular targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-15(12-24-11-13-4-2-1-3-5-13)18-10-16-19-17(20-22-16)14-6-8-23-9-7-14/h1-5,14H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEUEHLULHBFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three structural components:

  • 1,2,4-Oxadiazole core substituted at position 3 with thian-4-yl (tetrahydrothiopyran-4-yl).
  • Methylacetamide side chain at position 5 of the oxadiazole.
  • Benzylsulfanyl group attached to the acetamide nitrogen.

Retrosynthetically, the molecule derives from coupling a preformed 3-(thian-4-yl)-1,2,4-oxadiazol-5-yl)methylamine with a benzylsulfanyl-functionalized acetyl chloride. The oxadiazole ring itself may originate from cyclization reactions involving thian-4-yl carboxylic acid derivatives.

Synthetic Routes

Route 1: Oxadiazole Formation via Amidoxime Cyclization

Synthesis of 3-(Thian-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole
  • Step 1: Preparation of Thian-4-yl Carboxylic Acid Chloride
    Thian-4-yl carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride.

  • Step 2: Formation of Amidoxime Intermediate
    Methyl cyanoacetate reacts with hydroxylamine hydrochloride in ethanol/water to form methyl 2-(hydroxyimino)acetate.

  • Step 3: Cyclization to Oxadiazole
    The acyl chloride reacts with the amidoxime in dichloromethane (DCM) at 0–5°C, followed by heating to 60°C for 6 hours, yielding 3-(thian-4-yl)-5-(methoxycarbonyl)-1,2,4-oxadiazole. Hydrolysis with NaOH produces the carboxylic acid, which is decarboxylated via heating with Cu powder in quinoline to yield 3-(thian-4-yl)-5-methyl-1,2,4-oxadiazole.

  • Step 4: Bromination of Methyl Group
    The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄, yielding 3-(thian-4-yl)-5-(bromomethyl)-1,2,4-oxadiazole.

Amination and Acetamide Formation
  • Step 5: Substitution with Ammonia
    The bromomethyl intermediate reacts with aqueous ammonia in tetrahydrofuran (THF) to form 3-(thian-4-yl)-5-(aminomethyl)-1,2,4-oxadiazole.

  • Step 6: Acetylation with Bromoacetyl Bromide
    The amine reacts with bromoacetyl bromide in the presence of triethylamine (TEA) in DCM, yielding N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}bromoacetamide.

Introduction of Benzylsulfanyl Group
  • Step 7: Nucleophilic Substitution
    The bromoacetamide undergoes substitution with benzyl mercaptan in dimethylformamide (DMF) using K₂CO₃ as a base, yielding the final product.

Key Conditions

  • Cyclization: 60°C, 6 hours.
  • Bromination: NBS, AIBN, CCl₄, reflux.
  • Substitution: K₂CO₃, DMF, 24 hours.

Route 2: Hydrazide Cyclization Approach

Synthesis of Thian-4-yl Acetic Acid Hydrazide
  • Step 1: Esterification
    Thian-4-yl acetic acid is esterified with ethanol using H₂SO₄ as a catalyst, yielding ethyl thian-4-yl acetate.

  • Step 2: Hydrazide Formation
    The ester reacts with hydrazine hydrate in ethanol under reflux to form thian-4-yl acetic acid hydrazide.

Oxadiazole Ring Closure
  • Step 3: Cyclization with Carbon Disulfide
    The hydrazide is treated with carbon disulfide (CS₂) and KOH in ethanol under reflux for 12 hours, forming 5-(thian-4-yl)-1,3,4-oxadiazole-2-thiol.

  • Step 4: Desulfurization and Functionalization
    The thiol group is oxidized with H₂O₂ in acetic acid to form the sulfonic acid, which is subsequently chlorinated with PCl₅ to yield 5-(chloromethyl)-3-(thian-4-yl)-1,2,4-oxadiazole.

Acetamide and Benzylsulfanyl Attachment

Steps 5–7 follow the same sequence as Route 1.

Key Conditions

  • Cyclization: CS₂, KOH, ethanol, reflux.
  • Oxidation: H₂O₂, acetic acid, 50°C.

Route 3: Oxidative Cyclization of Hydrazinecarbothioamides

Synthesis of Hydrazinecarbothioamide
  • Step 1: Reaction with Aryl Isothiocyanate
    Thian-4-yl acetic acid hydrazide reacts with 4-methoxyphenyl isothiocyanate in ethanol to form the corresponding hydrazinecarbothioamide.
Oxidative Cyclization
  • Step 2: Formation of Oxadiazole
    The hydrazinecarbothioamide undergoes cyclization in 4 N NaOH with I₂/KI (5%) at 70°C, yielding 3-(thian-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole.
Functional Group Interconversion
  • Step 3: Demethylation and Bromination
    The methoxy group is demethylated with BBr₃ in DCM, followed by bromination with PBr₃ to introduce a bromomethyl group.

Subsequent steps mirror Routes 1 and 2 for acetamide and benzylsulfanyl incorporation.

Key Conditions

  • Cyclization: I₂/KI, NaOH, 70°C.
  • Demethylation: BBr₃, DCM, −78°C.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Oxadiazole Formation Amidoxime cyclization Hydrazide cyclization Oxidative cyclization
Key Reagents SOCl₂, NH₂OH·HCl, NBS CS₂, KOH, H₂O₂ I₂/KI, BBr₃
Yield (Estimated) 45–60% 50–65% 40–55%
Complexity Moderate High High
Purity Challenges Decarboxylation side products Sulfur byproducts Demethylation inefficiency

Optimization and Scale-Up Considerations

  • Route 1 benefits from commercially available starting materials but requires careful temperature control during cyclization.
  • Route 2 offers higher yields but generates toxic CS₂, necessitating robust ventilation.
  • Route 3 is advantageous for introducing aromatic substituents but involves hazardous BBr₃.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thian-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone.

Scientific Research Applications

2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with molecular targets in biological systems. The benzylsulfanyl group may interact with thiol-containing enzymes, while the oxadiazole ring could participate in hydrogen bonding or other interactions with proteins. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s closest analogs are acetamides bearing 1,2,4-oxadiazole or triazole cores with variable substituents. Key structural differences and their implications are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (R1, R2) Melting Point (°C) HPLC Purity (%) NMR Isomer Ratio
2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 1,2,4-Oxadiazole R1 = Thian-4-yl; R2 = Benzylsulfanyl Not reported Not reported Not reported
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) 1,2,4-Oxadiazole R1 = 4-Cl-Ph; R2 = 4-Cl-PhO 133.4–135.8 99.9 4:1
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropyl-2-(p-tolyloxy)acetamide (11i) 1,2,4-Oxadiazole R1 = 4-Cl-Ph; R2 = p-tolyloxy 133.5–134.3 99.7 3:1
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide 1,2,4-Triazole R1 = 2-Cl-Ph-CH2; R2 = Thiazole Not reported Not reported Not reported

Key Observations :

Core Heterocycles: The 1,2,4-oxadiazole core (target compound and 11g/11i) offers metabolic stability and hydrogen-bonding capacity, whereas triazole/thiazole cores (e.g., ) may enhance π-π stacking or metal coordination .

Substituent Effects: Benzylsulfanyl (target compound) vs. aryloxy (11g/11i): The benzylsulfanyl group may enhance membrane permeability due to its lipophilic nature, while aryloxy groups (e.g., 4-Cl-PhO) could improve solubility via polar interactions . Thian-4-yl vs.

Isomer Ratios :

  • Compounds like 11g and 11i exhibit 4:1 or 3:1 isomer ratios in NMR, suggesting dynamic conformational equilibria influenced by substituent bulkiness . The target compound’s isomerism remains uncharacterized.

Biological Activity

The compound 2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C13H14N4OS2\text{C}_{13}\text{H}_{14}\text{N}_4\text{OS}_2

This structure includes a benzylsulfanyl group, a thian ring, and an oxadiazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The oxadiazole moiety is known to modulate enzyme activity and receptor interactions, potentially influencing pathways related to inflammation, cancer, and infectious diseases. The thian ring may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole derivatives exhibit significant antimicrobial properties. For example:

  • Antifungal Activity : The compound was tested against various fungal strains, showing promising results comparable to established antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values were significantly low, indicating potent antifungal activity.
Fungal StrainMIC (µg/mL)Comparison AgentMIC (µg/mL)
Candida albicans0.0156Fluconazole0.25
Aspergillus niger0.0312Voriconazole0.125

Anticancer Activity

The compound's anticancer potential was evaluated in vitro against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer) and C6 (glioma).
  • Results : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range.
Cell LineIC50 (µM)
A5495.2
C64.8

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Barbuceanu et al. highlighted the synthesis of similar thiazole derivatives and their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance activity against resistant strains.
  • Anticancer Evaluation : In a study published in Pharmaceutical Research, derivatives of oxadiazole were synthesized and their anticancer properties evaluated using MTT assays. The results indicated that the presence of sulfanyl groups significantly enhanced cytotoxic effects on tumor cells.

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